N-苄基-2-溴乙酰胺

描述

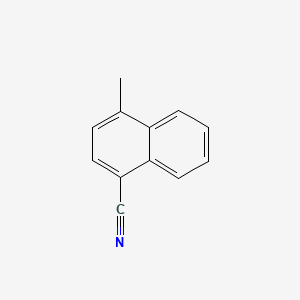

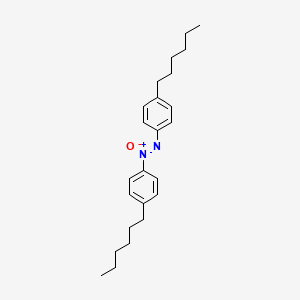

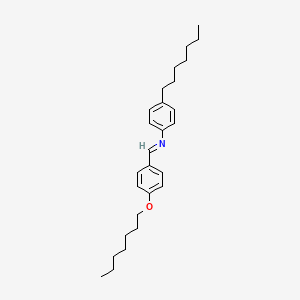

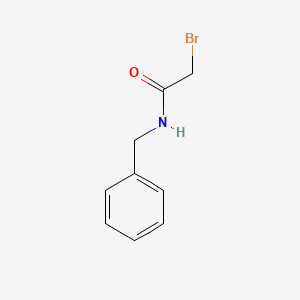

N-Benzyl-2-bromoacetamide is a chemical compound that is part of a broader class of organic compounds known as acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom (N). The N-benzyl substitution refers to a benzyl group (a phenyl group attached to a methylene bridge) being attached to the nitrogen atom of the acetamide group.

Synthesis Analysis

The synthesis of N-Benzyl-2-bromoacetamide and related compounds has been explored in various studies. For instance, the synthesis of N-substituted derivatives of acetamides has been reported, where the process involves the reaction of substituted amines with bromoacetyl bromide in basic media . Another study describes the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone . These methods highlight the versatility of synthetic approaches for creating N-benzyl-2-bromoacetamide derivatives.

Molecular Structure Analysis

The molecular structure of N-Benzyl-2-bromoacetamide derivatives has been investigated using various spectroscopic and computational techniques. For example, the crystal structure of related compounds has been determined, revealing the spatial arrangement of atoms and the conformation of the acetamide moiety . Computational studies, including HOMO and LUMO analysis, have been used to understand the electronic properties and charge transfer within the molecule . These analyses provide insights into the molecular structure and potential reactivity of N-Benzyl-2-bromoacetamide.

Chemical Reactions Analysis

N-Benzyl-2-bromoacetamide can undergo various chemical reactions due to the presence of reactive functional groups. The bromoacetamide moiety can participate in electrophilic addition reactions, as seen in the synthesis of dibromoacetamide derivatives . Additionally, the acetamino group can be involved in cyclization reactions to form heterocyclic compounds . These reactions are crucial for the functionalization and diversification of the N-Benzyl-2-bromoacetamide scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Benzyl-2-bromoacetamide derivatives are influenced by their molecular structure. The presence of bromine atoms and the acetamide group can affect the compound's polarity, solubility, and reactivity. The crystal structure analysis provides information on the intermolecular interactions, such as hydrogen bonding, which can influence the compound's melting point and stability . The antimicrobial properties of some derivatives have also been reported, indicating the potential biological activity of these compounds .

科学研究应用

合成和生物活性研究

N-苄基-2-溴乙酰胺及其衍生物已广泛研究其合成效用和生物活性。一个显著的应用包括合成5-苄基-1,3,4-噁二唑-2基-2"-硫基乙酰胺的N-取代衍生物,这些衍生物已针对乙酰胆碱酯酶等酶的酶抑制性能进行评估,展示了它们在开发治疗剂方面的潜力(Siddiqui et al., 2013)。

Hofmann重排应用

由N-溴乙酰胺促进的Hofmann重排提供了将羧酰胺转化为胺的有效途径,突显了其合成重要性。该方法已应用于从芳香族和脂肪族酰胺中高产率地制备甲基和苄基氨基甲酸酯,展示了该化合物在促进多功能化学转化中的作用(Jevtić等,2016)。

比较成像研究

在成像领域,N-苄基-2-溴乙酰胺衍生物已被用于合成PET和SPECT比较成像研究的标记化合物。这凸显了该化合物在开发诊断工具和推动医学成像技术方面的效用(Li et al., 2003)。

生物活性分子的开发

研究还包括通过Ugi四组分反应和微波辅助反应开发高功能化的苄基呋喃-2-羧酰胺,其中N-苄基-2-溴乙酰胺衍生物充当关键中间体。这突显了它们在创造具有潜在生物活性的化合物中的作用,进一步促进了药物化学和药物开发工作(Han et al., 2014)。

酶和抗菌活性

此外,N-苄基-2-溴乙酰胺的衍生物已被合成并评估其抗微生物和溶血活性。这些研究表明了该化合物在发现新的抗微生物剂并了解其作用机制方面的适用性(Rehman et al., 2016)。

安全和危害

作用机制

In terms of pharmacokinetics, the properties of N-Benzyl-2-bromoacetamide would depend on its specific chemical structure and the way it interacts with the body’s biological systems. Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be studied in a laboratory setting .

The action environment of N-Benzyl-2-bromoacetamide, like other chemicals, would be influenced by factors such as temperature, pH, and the presence of other chemicals. These factors can affect the stability of the compound and its ability to interact with its targets .

属性

IUPAC Name |

N-benzyl-2-bromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCURSCBIMAPDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183654 | |

| Record name | Acetamide, N-benzyl-2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2-bromoacetamide | |

CAS RN |

2945-03-1 | |

| Record name | 2-Bromo-N-(phenylmethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2945-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-benzyl-2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002945031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-benzyl-2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What role does N-Benzyl-2-bromoacetamide play in the synthesis of 2-naphthol-pyrazole conjugates?

A1: N-Benzyl-2-bromoacetamide is used as an alkylating agent to introduce a specific substituent onto the 2-naphthol-pyrazole scaffold. The reaction likely proceeds via an O-alkylation, where the hydroxyl group of the 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]naphthalen-2-ol reacts with N-Benzyl-2-bromoacetamide, resulting in the displacement of the bromide and formation of an ether linkage. [] This modification with N-Benzyl-2-bromoacetamide is crucial for generating structural diversity in the synthesized conjugates. []

Q2: Is there any information about the reactivity of the resulting conjugate containing the N-benzyl-2-bromoacetamide moiety in the subsequent aminomethylation reactions?

A2: Unfortunately, the abstract does not provide specific details about how the conjugate containing the N-benzyl-2-bromoacetamide moiety behaves during the aminomethylation. The focus of the study is the general reactivity of various 2-naphthol-pyrazole conjugates in this reaction, highlighting that aminomethylation consistently occurs at the C-4 position of the pyrazole ring, regardless of the substituent introduced through O-alkylation. [] Further research would be needed to elucidate any specific influence of the N-benzyl-2-bromoacetamide moiety on this reaction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。